

Physical properties of N-Nitrosodiethanolamine-d8

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Compound of Interest

Compound Name: *N-Nitrosodiethanolamine-d8*

Cat. No.: *B563865*

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An In-depth Technical Guide to the Physical Properties of **N-Nitrosodiethanolamine-d8**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **N-Nitrosodiethanolamine-d8** (NDELA-d8), a deuterated analog of the N-nitrosamine, N-Nitrosodiethanolamine (NDELA). This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Core Physical and Chemical Properties

N-Nitrosodiethanolamine-d8 is the deuterium-labeled form of N-Nitrosodiethanolamine.^[1]

Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification during the drug development process.^[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs.^[1]

General Information

Property	Value	Reference
CAS Number	1173019-53-8	[2]
Chemical Formula	C ₄ H ₂ D ₈ N ₂ O ₃	[3]
Linear Formula	ONN(CD ₂ CD ₂ OH) ₂	
Molecular Weight	142.18 g/mol	[3]
Appearance	Solid Powder / Yellow to dark brown very viscous liquid	[3][4]
Isotopic Purity	≥98 atom % D	
Assay	≥98% (CP)	

Thermal and Physical Properties

Property	Value	Reference
Melting Point	-93.9 °C	[2]
Boiling Point	65 °C	[2]
Flash Point	11.6 °C (52.9 °F)	[2]
Specific Gravity	1.28	[4]
Solubility	Soluble in Methanol, DMSO, PEG300, Tween-80, and Saline. Miscible with water and soluble in polar solvents.	[1][2][5]

Experimental Protocols

The analysis of N-Nitrosodiethanolamine and its deuterated internal standards is critical in various fields, including cosmetics and pharmaceuticals, due to its potential carcinogenicity.[6] Below are generalized experimental protocols based on common analytical techniques.

Sample Preparation for Analysis

A common challenge in the analysis of NDELA is its presence in complex matrices.^[7] A cleanup procedure is often required prior to quantification.

- Extraction:
 - For cosmetic samples, a 1-gram aliquot is placed in a flask, and an internal standard (100 ng/mL NDELA-d8, 1 mL) is added.^[8]
 - For air samples, collection is done using glass fiber filters, followed by extraction with 2-propanol.^{[7][9]}
- Cleanup (to prevent artifactual formation of N-nitrosamines):
 - Addition of ammonium sulfamate.^{[7][9]}
 - The sample is mixed with ethyl acetate and filtered.^[7]
 - The mixture is then chromatographed on an open silica gel column.^[7]
 - Unwanted components are washed off with ethyl acetate, and then acetone is used to elute NDELA.^[7]
 - The acetone fraction is evaporated, and the residue is diluted with an appropriate solvent for analysis.^[7]

Analytical Methods

1. Gas Chromatography (GC) with Thermal Energy Analyzer (TEA) Detection

- Principle: This method is highly selective and sensitive for the detection of nitrosamines.
- Procedure:
 - Air samples are collected on Gelman Type A glass fiber filters in open-face cassettes.^[7]
 - The samples are extracted with 2-propanol.^[7]
 - The extract is then directly injected into the GC-TEA system for analysis.^[7]

- Bulk samples that show positive results in initial screening can be confirmed using this method.[\[7\]](#)
- Special Requirements: Filters must be protected from light during and after sampling, as light can decompose NDELA.[\[7\]](#)

2. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

- Principle: This method is often used for screening bulk samples for the presence of NDELA.
- Procedure:
 - A known quantity of the bulk sample is accurately weighed and diluted with 2-propanol.[\[7\]](#)
 - An aliquot of this solution is injected into the HPLC system.
 - Positive results from this screening method are typically confirmed by a more selective method like GC-TEA or HPLC-TEA.[\[7\]](#)

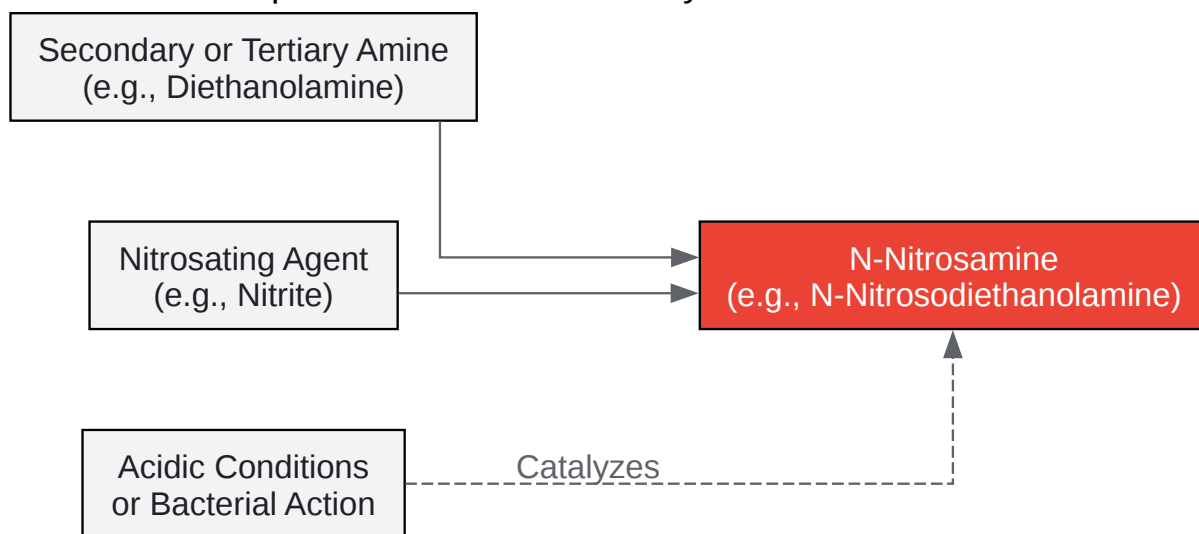
3. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

- Principle: This is a highly sensitive and specific method for the quantification of NDELA, using its deuterated analog (NDELA-d8) as an internal standard.
- Procedure:
 - A calibration curve is generated using a serial dilution of standard samples with NDELA-d8 as the internal standard.[\[8\]](#)
 - The sample extract is prepared as described in the sample preparation section.
 - An aliquot (e.g., 20 µL) of the final extract is injected into the LC-ESI-MS/MS system.[\[8\]](#)

Logical and Experimental Workflows

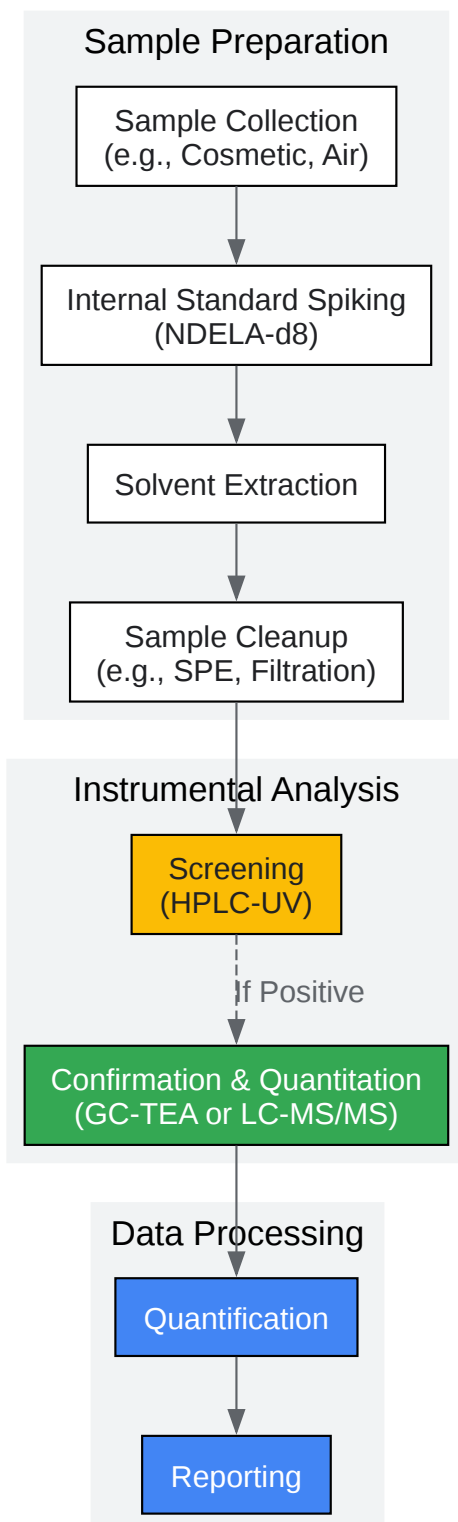
The following diagrams illustrate key logical relationships and experimental workflows relevant to **N-Nitrosodiethanolamine-d8**.

Simplified Formation Pathway of N-Nitrosamines

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Caption: Simplified formation pathway of N-Nitrosamines.

General Analytical Workflow for NDELA

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Caption: General analytical workflow for NDELA determination.

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